1-Nitropiperazine-d8

Mass Spectrometry Quantitative Analysis Isotopic Dilution

Accurate quantification of 1-Nitropiperazine in complex matrices is confounded by isotopic cross-talk and co-elution when using non-identical or under-labeled internal standards. 1-Nitropiperazine-d8 solves this with a +8.05 Da mass shift at 99 atom % D. - **Core Value:** Chromatographic co-elution with baseline mass resolution; eliminates systematic quantification error. - **Application:** Environmental analysis (aerosol photooxidation products) and pharmaceutical impurity profiling (ANDA/DMF). - **Supply:** Packaged as an off-white solid, stored at -20°C. Available for immediate research shipment.

Molecular Formula C4H9N3O2
Molecular Weight 139.18 g/mol
Cat. No. B15351487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitropiperazine-d8
Molecular FormulaC4H9N3O2
Molecular Weight139.18 g/mol
Structural Identifiers
SMILESC1CN(CCN1)[N+](=O)[O-]
InChIInChI=1S/C4H9N3O2/c8-7(9)6-3-1-5-2-4-6/h5H,1-4H2/i1D2,2D2,3D2,4D2
InChIKeyKNZVXSFTGQDAPP-SVYQBANQSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitropiperazine-d8: Deuterated Internal Standard for LC-MS


1-Nitropiperazine-d8 is a perdeuterated isotopologue of 1-Nitropiperazine (unlabeled CAS 42499-41-2), where all eight hydrogen atoms on the piperazine ring carbons are substituted with deuterium atoms [1]. With a molecular formula of C4HD8N3O2 and a molecular weight of 139.18 g/mol—representing a +8.05 Da mass shift relative to the unlabeled parent compound (131.13 g/mol) [1]—this compound is exclusively purposed as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry applications . It is supplied as an off-white solid with a melting point of 125–127°C and requires storage at −20°C [1]. The compound is not intended as a therapeutic agent or for direct biological activity assessment but rather as an analytical reference material enabling precise, matrix-corrected quantification of 1-Nitropiperazine in complex environmental and biological samples .

Why 1-Nitropiperazine-d8 Is Irreplaceable


In quantitative LC-MS or GC-MS analysis of trace-level nitramines, substituting a deuterated internal standard such as 1-Nitropiperazine-d8 with an unlabeled reference compound or a structurally similar but non-identical analog introduces systematic quantification error that cannot be remediated through post-acquisition correction . The unlabeled parent compound, 1-Nitropiperazine, co-elutes with the endogenous analyte, producing a single, convolved chromatographic peak that precludes independent integration of the internal standard signal—thereby nullifying the fundamental premise of internal standard calibration . Alternative isotopologues with fewer deuterium labels (e.g., d4 or d2 variants) or different labeling positions (e.g., 13C- or 15N-labeled piperazines) may exhibit insufficient mass separation from the unlabeled analyte, increasing the risk of isotopic cross-talk and ion suppression artifacts that degrade method accuracy at low quantification limits [1]. Furthermore, the perdeuterated d8 substitution pattern confers chromatographic co-elution with the native analyte while maintaining baseline-resolved mass spectrometric differentiation—a property that alternative non-isotopic internal standards (e.g., structural analogs such as N-nitrosopiperazine-d8) cannot guarantee, as differences in polarity or retention behavior introduce variable ionization efficiency between calibrant and analyte [1]. The specific d8 labeling scheme of 1-Nitropiperazine-d8 thus represents a functionally non-substitutable parameter for validated analytical method development, particularly in regulatory contexts where method robustness and inter-laboratory reproducibility are subject to audit .

Quantitative Differentiation Evidence


Molecular Weight Shift

1-Nitropiperazine-d8 exhibits a molecular weight of 139.18 g/mol (molecular formula C4HD8N3O2), representing a +8.05 Da mass increment relative to the unlabeled parent compound 1-Nitropiperazine, which has a molecular weight of 131.13 g/mol (C4H9N3O2) [1]. This mass differential arises from the substitution of eight hydrogen atoms (¹H, atomic mass ~1.008) with eight deuterium atoms (²H, atomic mass ~2.014) at the 2,2,3,3,5,5,6,6-positions of the piperazine ring [1].

Mass Spectrometry Quantitative Analysis Isotopic Dilution

Isotopic Enrichment and Deuteration Pattern

1-Nitropiperazine-d8 is characterized as a perdeuterated isotopologue with eight deuterium atoms substituted at all ring-carbon positions (2,2,3,3,5,5,6,6-octadeuterio-1-nitropiperazine), as evidenced by its molecular formula C4HD8N3O2 and SMILES notation showing deuterium at all eight non-exchangeable aliphatic positions . In contrast, alternative commercially available deuterated piperazine internal standards—such as N-Nitrosopiperazine-d8 (molecular weight 123.18 g/mol, C4HD8N3O) or 1-Methyl-4-nitropiperazine-d11—differ in both the extent of deuteration and the parent scaffold structure [1].

Stable Isotope Labeling Method Validation Analytical Chemistry

Environmental Quantification of Degradation Products

In smog chamber investigations of piperazine atmospheric degradation, 1-Nitropiperazine (N-nitropiperazine) was positively identified and confirmed as a nitramine degradation product formed via photooxidation of piperazine in the presence of NOx [1][2]. The maximum yield of the corresponding nitrosamine (N-nitrosopiperazine) was tentatively determined to be less than 5% under the evaluated conditions, while 1-Nitropiperazine formation was concurrently observed and confirmed using 15NO isotopic labeling [2]. Although the published study did not employ 1-Nitropiperazine-d8 as an internal standard, the confirmed environmental occurrence of 1-Nitropiperazine as a distinct degradation product establishes the analytical requirement for a matched deuterated internal standard to enable accurate quantification in subsequent atmospheric monitoring or carbon capture emission assessments.

Atmospheric Chemistry Environmental Monitoring Carbon Capture Emissions

Thermochemical Stability Analysis

A quantum-chemical study employing MNDO, PM3, and density functional theory (6–31G*) methods analyzed the structural and thermochemical properties of N-nitro and N-nitroso derivatives of piperazine, including 1-Nitropiperazine (N-nitropiperazine) [1][2]. The study established correlations between N–N bond strength, N–N bond length, nitrogen pyramidality, and frontier orbital energy gaps, providing a comparative analysis of thermochemical stability in homolytic reactions [1]. While this computational work addressed the unlabeled nitropiperazine scaffold, the underlying thermochemical parameters—including enthalpy of formation, bond dissociation energies, and stability rankings—are isotope-independent and thus apply equally to the deuterated analog 1-Nitropiperazine-d8.

Computational Chemistry Thermochemical Properties Structure-Stability Relationships

Research and Industrial Applications


Isotope Dilution LC-MS/MS Quantification

1-Nitropiperazine-d8 is procured as the stable isotope-labeled internal standard for quantifying unlabeled 1-Nitropiperazine in environmental matrices. Following extraction of aerosol filters or sorbent tube samples, the d8 internal standard is spiked at a known concentration prior to sample preparation. During LC-MS/MS analysis, the +8.05 Da mass differential [1][2] ensures that the analyte and internal standard are chromatographically co-eluting yet mass-resolved, enabling ratio-based quantification that corrects for matrix-induced ionization suppression or enhancement . This application is directly supported by the confirmed environmental occurrence of 1-Nitropiperazine as a piperazine photooxidation product in NOx-containing atmospheres [3].

Pharmaceutical Impurity Method Validation

In pharmaceutical quality control, 1-Nitropiperazine-d8 is utilized as a reference standard for developing and validating analytical methods intended for Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions [1]. The perdeuterated internal standard enables accurate quantification of 1-Nitropiperazine as a potential process-related impurity or degradation product in piperazine-containing drug substances. The +8 Da mass shift [2] provides unambiguous mass spectrometric differentiation, satisfying regulatory expectations for method specificity and accuracy in impurity profiling workflows.

Stability-Indicating Method Development

The computational thermochemical characterization of N-nitropiperazines [1] informs the development of stability-indicating analytical methods. Laboratories procuring 1-Nitropiperazine-d8 can apply the established structure-stability relationships—including N–N bond strength and homolytic decomposition susceptibility—to design appropriate forced degradation studies and to validate that chromatographic methods adequately resolve the parent nitramine from any thermally generated degradation products. The d8 internal standard remains chemically stable under recommended storage conditions (−20°C) [2] and provides consistent calibration throughout method development and routine quality control applications.

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